molecular formula C8H4O4-2 B1205515 Terephthalate CAS No. 3198-30-9

Terephthalate

Cat. No. B1205515
CAS RN: 3198-30-9
M. Wt: 164.11 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-L
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Description

Terephthalate(2-) is a phthalate that is the dianion obtained by the deprotonation of the carboxy groups of terephthalic acid. It is a conjugate base of a terephthalate(1-).

Scientific Research Applications

  • Sonochemical Studies : The terephthalate dosimeter is a crucial tool in sonochemical studies, particularly in understanding the chemistry of hydroxyl radical formation in aqueous solutions. This dosimeter is particularly effective in tracking the production of hydroxyl radicals and their reactions in various conditions (Fang, Mark, & Sonntag, 1996).

  • Lithium-Ion Battery Applications : Polyethylene terephthalate (PET), a derivative of terephthalate, has been studied extensively for its applications in lithium-ion battery separators. PET's mechanical, thermodynamic, and electrical insulation properties make it an ideal material for this purpose (Xie, Yu, Wang, & Chen, 2021).

  • Wastewater Treatment : Terephthalate is a significant component in wastewater due to its widespread production. Research has delved into its degradation in methanogenic consortia, which play a critical role in anaerobic wastewater treatment processes (Lykidis et al., 2011).

  • Dye Removal in Water Treatment : Iron terephthalate, a metal-organic framework, has been shown to be highly effective in removing harmful dyes from water. This application is particularly notable due to its higher adsorption capacities compared to traditional materials like activated carbon (Haque, Jun, & Jhung, 2011).

  • Energy Storage : Sodium terephthalate and its derivatives have been synthesized for use as anode materials in sodium-ion batteries. These materials exhibit excellent electrochemical performance, making them promising candidates for future energy storage technologies (Park et al., 2012).

  • Electronic Paper Development : Terephthalate derivatives have been explored for their electrochemical properties, particularly in the development of paper-like electronic imaging devices. These materials can change color reversibly under electrochemical stimuli, which is a significant feature for electronic paper technologies (Kobayashi, Miura, Nishimura, & Urano, 2008).

  • Gas Adsorption and Catalysis : Chromium terephthalate metal–organic frameworks like MIL-101 are known for their large pores and high surface area, making them suitable for applications in gas adsorption, energy storage, and heterogeneous catalysis (Bhattacharjee, Chen, & Ahn, 2014).

  • Recycling of PET : The recycling of polyethylene terephthalate (PET), a derivative of terephthalate, is crucial for environmental sustainability. Various technologies have been developed for degrading PET to recover valuable components like ethylene glycol and terephthalic acid (Damayanti & Wu, 2021).

  • Barrier Properties in Packaging : PET's application in packaging is limited due to its low barrier properties against gases like oxygen and carbon dioxide. Research has focused on methods to improve these barrier properties for better packaging solutions (Beeva et al., 2015).

properties

CAS RN

3198-30-9

Product Name

Terephthalate

Molecular Formula

C8H4O4-2

Molecular Weight

164.11 g/mol

IUPAC Name

terephthalate

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]

Other CAS RN

3198-30-9

synonyms

disodium terephthalate
terephthalate
terephthalic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 0.5 liter flask equipped wiht a stirrer, thermometer, a distillation set-up and an argon inlet tube are placed 15.617 gms (0.05 mole) of the diacetate of bisphenol-A, 0.05 moles of the acetate of the monofunctional polyphenylene oxide prepared in Example 1, possessing a molecular weight of about 5,500 and having the structure: ##STR11## and 6.04 (0.037 moles) of each terephthalic and isophthalic acids. To this mixture are added about 100 ml of diphenyl ether. Heating, stirring and argon circulation are started. When the temperature reaches about 250° C. strong distillation of acetic acid is observed. The reaction mixture is gradually heated to 290° C. with continuous distillation of acetic acid and diphenyl ether. After 5 hrs a very viscous melt is obtained (290° C.). The melt is cooled and finely ground. A quantitative yield of a slightly yellow copolymer of polyphenylene oxide and the poly(iso/terephthalate) (1:1) of bisphenol-A results.
Quantity
15.617 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphenylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6.04
Quantity
0.037 mol
Type
reactant
Reaction Step Five
[Compound]
Name
isophthalic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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